molecular formula C19H18N4OS2 B10880662 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one

Cat. No.: B10880662
M. Wt: 382.5 g/mol
InChI Key: XXBARXMDOUMCFO-UHFFFAOYSA-N
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Description

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-BUTANONE is a complex organic compound that features a combination of triazole and phenothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-BUTANONE typically involves multi-step reactions. The initial step often includes the preparation of the triazole and phenothiazine intermediates. These intermediates are then coupled through a series of reactions involving thiolation and carbonylation under controlled conditions. Common reagents used in these reactions include thionyl chloride, ethyl bromoacetate, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental controls are crucial due to the potential hazards associated with the reagents and intermediates used.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-BUTANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-BUTANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-BUTANONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenothiazine moiety may contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL: Shares the triazole ring but lacks the phenothiazine moiety.

    PHENOTHIAZINE DERIVATIVES: Compounds like chlorpromazine that contain the phenothiazine structure but differ in their substituents.

Uniqueness

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-BUTANONE is unique due to its combination of triazole and phenothiazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H18N4OS2

Molecular Weight

382.5 g/mol

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylbutan-1-one

InChI

InChI=1S/C19H18N4OS2/c1-3-15(26-19-21-20-12-22(19)2)18(24)23-13-8-4-6-10-16(13)25-17-11-7-5-9-14(17)23/h4-12,15H,3H2,1-2H3

InChI Key

XXBARXMDOUMCFO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NN=CN4C

Origin of Product

United States

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